Ketorolaco trometamina

Descripción general

Descripción

La trometamina de ketorolaco es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la clase de derivados del ácido heteroaril acético. Se utiliza ampliamente por sus potentes propiedades analgésicas, antiinflamatorias y antipiréticas. La trometamina de ketorolaco se administra comúnmente para el manejo a corto plazo del dolor moderado a severo, a menudo en entornos postoperatorios .

Aplicaciones Científicas De Investigación

La trometamina de ketorolaco tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Los estudios sobre sus efectos en las vías celulares y la expresión genética son comunes.

Mecanismo De Acción

La trometamina de ketorolaco ejerce sus efectos al inhibir la síntesis de prostaglandinas, que son mediadoras del dolor, la inflamación y la fiebre. Inhibe no selectivamente las enzimas ciclooxigenasa-1 (COX-1) y ciclooxigenasa-2 (COX-2). Esta inhibición reduce la producción de prostaglandinas, lo que lleva a una disminución del dolor y la inflamación .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ketorolac Tromethamine acts at the cyclooxygenase pathway of arachidonic acid metabolism to inhibit prostaglandin biosynthesis . It interacts with enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), inhibiting their activity . This interaction leads to a decrease in the formation of prostaglandins, molecules which contribute to the nociceptive transmission in the spinal cord .

Cellular Effects

Ketorolac Tromethamine has significant effects on various types of cells and cellular processes. It reduces the production of prostaglandin by inhibiting the activity of COX-2, thereby achieving analgesic, anti-inflammatory, and antipyretic effects . It also appears to inhibit platelet aggregation induced by arachidonic acid and collagen . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ketorolac Tromethamine, like that of other NSAIDs, is not completely understood but may be related to prostaglandin synthetase inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The peak analgesic effect of Ketorolac Tromethamine occurs within 2 to 3 hours and is not statistically significantly different over the recommended dosage range . The greatest difference between large and small doses of Ketorolac Tromethamine is in the duration of analgesia . Over time, the drug is extensively metabolized through glucuronidation and oxidation, with little if any drug eliminated unchanged .

Dosage Effects in Animal Models

In animal models, the pharmacokinetics of Ketorolac Tromethamine was observed to be linear after single oral doses ranging from 0.25 to 16 mg/kg . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

Ketorolac Tromethamine is heavily metabolized via hydroxylation or conjugation in the liver . The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

Ketorolac Tromethamine is rapidly absorbed and efficiently distributed following oral and intramuscular doses in all species . The drug is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs .

Métodos De Preparación

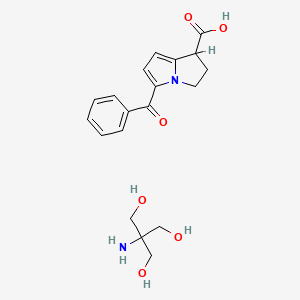

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la trometamina de ketorolaco implica varios pasos. Un método común comienza con la reacción de 2,5-dimetoxi tetrahidrofurano con 2-(2-aminoetil) dietil malonato para formar un intermedio. Este intermedio se somete luego a reacciones adicionales para producir trometamina de ketorolaco . Otro método implica la reacción de ácido 5-benzoil-2,3-dihidro-1H-pirrolizina-1-carboxílico con trometamina bajo condiciones de hidrólisis alcalina y acidificación .

Métodos de Producción Industrial: La producción industrial de trometamina de ketorolaco generalmente implica la optimización de las rutas sintéticas para obtener un mayor rendimiento y pureza. Se enfatiza el uso de catalizadores verdes y reactivos ecológicos para hacer el proceso más sostenible y rentable .

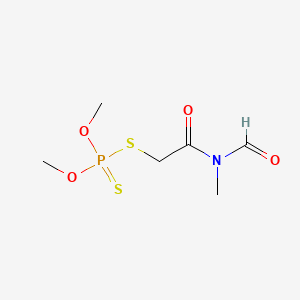

Análisis De Reacciones Químicas

Tipos de Reacciones: La trometamina de ketorolaco se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan agentes halogenantes y otros electrófilos para las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de ketorolaco con propiedades farmacológicas alteradas .

Comparación Con Compuestos Similares

La trometamina de ketorolaco a menudo se compara con otros AINE como el ibuprofeno, el naproxeno y el diclofenaco. Si bien todos estos compuestos comparten mecanismos de acción similares, la trometamina de ketorolaco es única en su potencia y eficacia para controlar el dolor severo. A diferencia de algunos AINE, a menudo se utiliza como alternativa a los opioides debido a sus fuertes efectos analgésicos sin el riesgo de dependencia .

Compuestos Similares:

Ibuprofeno: Se utiliza comúnmente para el dolor y la inflamación leves a moderados.

Naproxeno: Conocido por su duración de acción más prolongada.

Diclofenaco: A menudo se utiliza por sus fuertes propiedades antiinflamatorias.

La trometamina de ketorolaco destaca por su alta eficacia en el manejo del dolor agudo, lo que la convierte en una herramienta valiosa en los entornos clínicos.

Propiedades

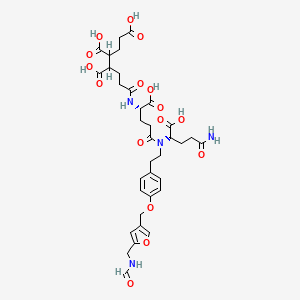

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ketorolac tromethamine involves the conversion of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid to Ketorolac, which is then reacted with tromethamine to produce Ketorolac tromethamine.", "Starting Materials": [ "5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ketorolac", "Tromethamine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is reacted with sodium hydroxide and water to form the sodium salt of the acid.", "Step 2: The sodium salt is then reacted with Ketorolac in the presence of hydrochloric acid to produce Ketorolac sodium salt.", "Step 3: The Ketorolac sodium salt is then reacted with tromethamine in the presence of water to produce Ketorolac tromethamine.", "Step 4: The product is then extracted with ethyl acetate and purified to obtain the final product." ] } | |

| ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics | |

Número CAS |

74103-07-4 |

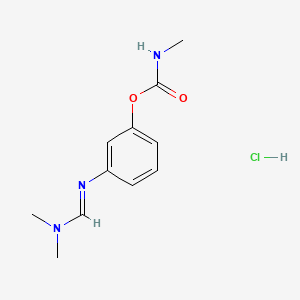

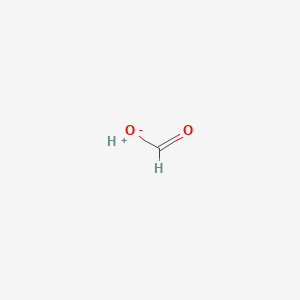

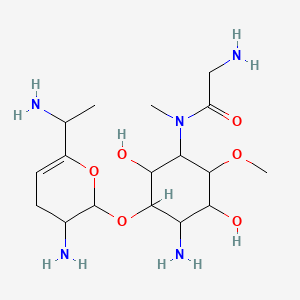

Fórmula molecular |

C19H24N2O6 |

Peso molecular |

376.4 g/mol |

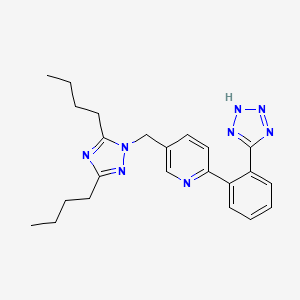

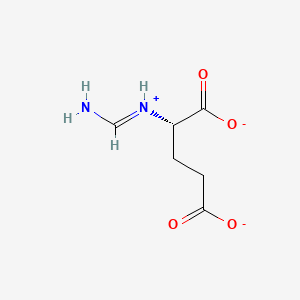

Nombre IUPAC |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |

Clave InChI |

BWHLPLXXIDYSNW-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

SMILES canónico |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |

Apariencia |

Solid powder |

| 74103-07-4 | |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.